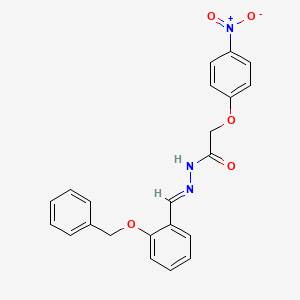![molecular formula C23H17BrCl2N2O2 B11994670 2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 302914-05-2](/img/structure/B11994670.png)
2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps and specific reaction conditions. One common method involves the reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzoxazin-1,2,4-trione with N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine under thermolysis conditions . This reaction proceeds via the in situ generation of a reactive intermediate, acyl (imidoyl)ketene, and results in the formation of the desired compound in good yield .
Análisis De Reacciones Químicas
2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to changes in cellular processes and ultimately exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds, such as:
- 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione
- Aza-BODIPY compounds
These compounds share some structural similarities but differ in their specific chemical properties and applications. The unique structure of this compound makes it particularly interesting for certain applications, such as its potential use in medicine and industry.
Propiedades
Número CAS |
302914-05-2 |
|---|---|
Fórmula molecular |
C23H17BrCl2N2O2 |
Peso molecular |
504.2 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H17BrCl2N2O2/c1-29-17-8-4-14(5-9-17)23-28-21(18-10-16(25)11-19(26)22(18)30-23)12-20(27-28)13-2-6-15(24)7-3-13/h2-11,21,23H,12H2,1H3 |
Clave InChI |
BAHUTPXZRLNQFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994587.png)



![5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994608.png)

![3-methyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B11994638.png)

![2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol](/img/structure/B11994646.png)
![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)
![5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994652.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11994658.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11994661.png)
![methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11994669.png)
